What is the chemical structure of (2,3,6-Trifluorophenyl)acetic acid methyl ester
What is the chemical structure of (2,3,6-Trifluorophenyl)acetic acid methyl ester
As a Senior Application Scientist, I approach the molecular architecture of fluorinated building blocks not merely as static structures, but as dynamic tools for structural optimization. Methyl 2-(2,3,6-trifluorophenyl)acetate (CAS: 1379313-53-7) is a highly specialized intermediate that exemplifies this utility[1].
In this technical guide, we will deconstruct the chemical properties, synthetic pathways, and downstream applications of this compound. We will focus on the causality behind experimental design, ensuring that every protocol provided acts as a self-validating system for researchers in medicinal chemistry and agrochemical development.
Structural Elucidation & Physicochemical Profiling
The core structure of methyl 2-(2,3,6-trifluorophenyl)acetate consists of an electron-deficient phenyl ring substituted with fluorine atoms at the 2, 3, and 6 positions, coupled with an acetic acid methyl ester moiety at position 1[2].
The strategic placement of these fluorine atoms dictates the molecule's reactivity:
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Inductive Withdrawal (-I Effect): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring and the benzylic position. This significantly increases the acidity of the benzylic protons, making the molecule an excellent candidate for α -alkylation.
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Steric Shielding: The ortho-fluorines (C2 and C6) provide steric hindrance around the benzylic carbon, which can dictate the stereochemical outcome of downstream coupling reactions.
Quantitative Data Summary
Below is a consolidated profile of the compound's physicochemical properties[2]:
| Property | Value / Description |
| Chemical Name | Methyl 2-(2,3,6-trifluorophenyl)acetate |
| CAS Number | 1379313-53-7 |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| SMILES String | COC(=O)Cc1c(F)ccc(F)c1F |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (3 Fluorines, 2 Esters) |
| Key Functional Groups | Trifluorophenyl ring, Methyl ester |
Synthetic Methodologies: A Self-Validating Protocol
The industrial and laboratory-scale synthesis of trifluorophenylacetic acid derivatives typically originates from commercially available trifluorobenzene precursors[3]. The following step-by-step protocol outlines the synthesis of methyl 2-(2,3,6-trifluorophenyl)acetate, emphasizing the mechanistic causality behind each reagent choice.
Step-by-Step Synthetic Workflow
Step 1: Chloromethylation
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Procedure: React 1,2,4-trifluorobenzene with paraformaldehyde and a chlorinating agent (e.g., HCl gas with a ZnCl₂ catalyst) at 60°C.
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Causality: The Lewis acid (ZnCl₂) is critical to generate the highly electrophilic formaldehyde-derived carbocation. The reaction selectively occurs at the least sterically hindered and electronically favorable position, yielding 2,3,6-trifluorobenzyl chloride.
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Validation: Monitor via GC-MS. The reaction is complete when the starting material peak disappears, replaced by a higher molecular weight peak (M+ 180).
Step 2: Phase-Transfer Cyanation
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Procedure: Dissolve the benzyl chloride in toluene. Add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). Heat to 80°C.
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Causality: A biphasic system is employed to prevent the hydrolysis of the reactive benzyl chloride into benzyl alcohol. The PTC transports the nucleophilic cyanide ion into the organic phase, facilitating a clean SN2 displacement to yield 2,3,6-trifluorobenzyl cyanide[3].
Step 3: Acidic Hydrolysis
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Procedure: Reflux the nitrile intermediate in 6M H₂SO₄ for 12 hours.
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Causality: Acidic hydrolysis is strictly chosen over basic hydrolysis. Under strongly basic conditions at high temperatures, the electron-deficient trifluorophenyl ring is susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr), which would displace the fluorine atoms. Acidic conditions safely yield 2,3,6-trifluorophenylacetic acid[4].
Step 4: Fischer Esterification
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Procedure: Dissolve the isolated acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.
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Validation: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The self-validating check is the emergence of a significantly less polar spot (the ester) compared to the baseline-retained carboxylic acid. Quench with saturated NaHCO₃ to neutralize the catalyst, extract with dichloromethane, and concentrate to yield the final product[5].
Synthetic workflow for methyl 2-(2,3,6-trifluorophenyl)acetate from 1,2,4-trifluorobenzene.
Mechanistic Insights in Drug Discovery
Fluorinated phenylacetic acids are indispensable in modern medicinal chemistry. A prominent example is the isomeric 2,4,5-trifluorophenylacetic acid, which serves as the critical precursor for Sitagliptin—a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes[6].
The 2,3,6-trifluoro substitution pattern provides distinct pharmacological advantages when incorporated into an Active Pharmaceutical Ingredient (API):
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Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for hydroxylation, leading to rapid drug clearance. The strong C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of the trifluoro-system effectively block these metabolic liabilities[7].
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Lipophilicity and Permeability: The incorporation of fluorine atoms increases the overall lipophilicity (logP) of the molecule without significantly increasing its van der Waals radius. This enhances the ability of the resulting drug candidate to permeate phospholipid bilayers.
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Conformational Locking: The ortho-fluorines restrict the rotational freedom of the acetic ester side chain. In structure-based drug design, this rigidification is used to lock the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target receptor.
Mechanistic effects of 2,3,6-trifluoro substitution on drug design and pharmacokinetics.
Experimental Protocols for Downstream Functionalization
To utilize methyl 2-(2,3,6-trifluorophenyl)acetate as a building block, researchers often perform α -alkylation. The following protocol leverages the enhanced acidity of the benzylic protons.
Protocol: α -Alkylation via Enolate Formation
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Deprotonation: Dissolve 1.0 equivalent of methyl 2-(2,3,6-trifluorophenyl)acetate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Slowly add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise.
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Causality: LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the benzylic position without attacking the ester carbonyl. The resulting enolate is highly stabilized by the -I effect of the adjacent trifluorophenyl ring.
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Electrophilic Addition: Stir for 30 minutes at -78°C, then add 1.2 equivalents of an alkyl halide (e.g., methyl iodide). Allow the reaction to slowly warm to room temperature over 2 hours.
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Causality: The low temperature prevents self-condensation, ensuring a clean SN2 attack of the enolate carbon onto the alkyl halide.
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Quench and Validation: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize any unreacted LDA. Extract the aqueous layer with ethyl acetate.
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Self-Validation: Analyze the crude product via ¹H NMR. The successful reaction is validated by the disappearance of the benzylic CH₂ singlet (typically around δ 3.7 ppm) and the appearance of a new CH multiplet, confirming precise functionalization at the α -carbon.
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